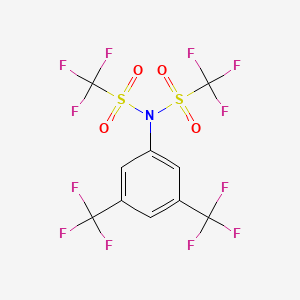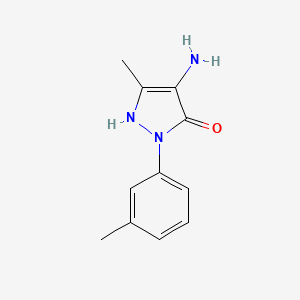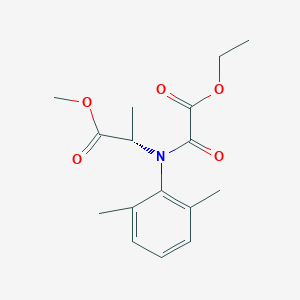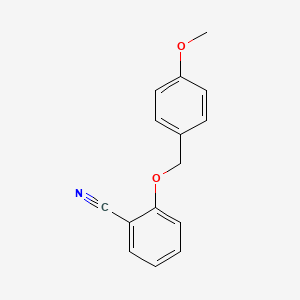
2-((4-Methoxybenzyl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxybenzyl)oxy)benzonitrile is an organic compound with the molecular formula C15H13NO2. It is characterized by the presence of a benzonitrile group substituted with a 4-methoxybenzyl group through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxybenzyl)oxy)benzonitrile typically involves the reaction of 4-methoxybenzyl alcohol with 2-hydroxybenzonitrile in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The benzylic position of the 4-methoxybenzyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-((4-Methoxybenzyl)oxy)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxybenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. For instance, the nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- 4-((2-Methoxybenzyl)oxy)benzonitrile
- 3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile
Comparison: 2-((4-Methoxybenzyl)oxy)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 4-((2-Methoxybenzyl)oxy)benzonitrile, it may exhibit different electronic and steric properties, affecting its interactions with other molecules .
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-17-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16/h2-9H,11H2,1H3 |
InChI Key |
PFWSUXRIYUCWOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


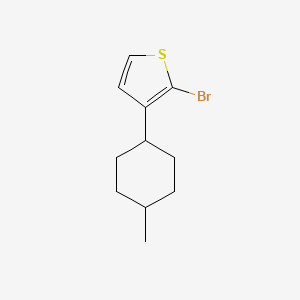
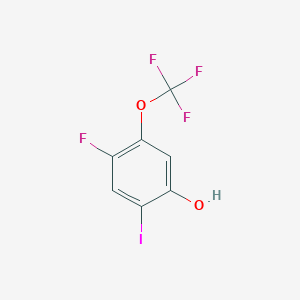
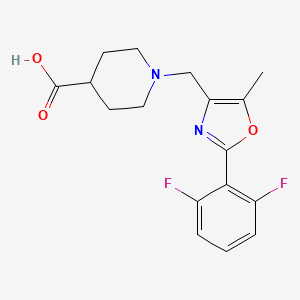
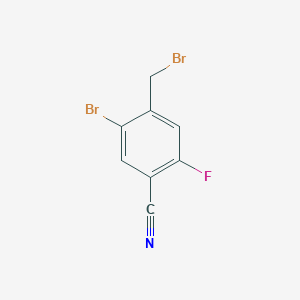
![1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12858114.png)
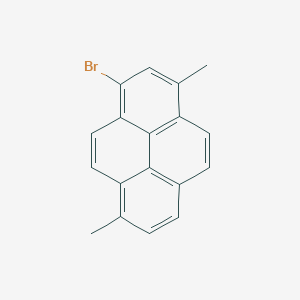

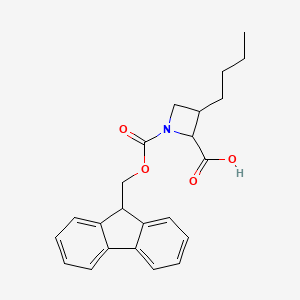
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)
![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
